molecular formula C14H16N2O2 B8309411 N-(1-hydroxy-2-methylpropan-2-yl)quinoline-2-carboxamide

N-(1-hydroxy-2-methylpropan-2-yl)quinoline-2-carboxamide

Cat. No.: B8309411
M. Wt: 244.29 g/mol
InChI Key: YAMUWGLOQOPJRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-hydroxy-2-methylpropan-2-yl)quinoline-2-carboxamide is a useful research compound. Its molecular formula is C14H16N2O2 and its molecular weight is 244.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

N-(1-hydroxy-2-methylpropan-2-yl)quinoline-2-carboxamide

InChI

InChI=1S/C14H16N2O2/c1-14(2,9-17)16-13(18)12-8-7-10-5-3-4-6-11(10)15-12/h3-8,17H,9H2,1-2H3,(H,16,18)

InChI Key

YAMUWGLOQOPJRZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)NC(=O)C1=NC2=CC=CC=C2C=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To an oven dried 250 mL round bottomed flask was weighed quinaldic acid (866 mg, 5.0 mmol). A magnetic stir bar was added and the flask was put under N2 atmosphere. The flask was charged with DCM (50 mL) and cooled to 0° C. in an ice bath. The flask was charged with N-methyl morpholine (720 μL, 7.5 mmol) and isobutlychloroformate (752 μL, 5.75 mmol) via syringe addition. The reaction was allowed to stir at 0° C. for 10 min until the solution became cloudy. At which point 2-methyl-2-aminopropanol (550 uL, 5.75 mmol) was added slowly to the flask via syringe. The reaction mixture was allowed to slowly warm to room temperature. The reaction was quenched after 2 h with 1M HCl solution (30 mL) and transferred to a separatory funnel with DCM (50 mL). The layers were partitioned and the organic phase was washed with H2O (2×30 mL) and brine (1×40 mL). After drying over Na2SO4 and filtration, the mixture was concentrated under reduced pressure. The crude mixture was purified by flash chromatography eluting with a 1:1 mixture of EtOAc and hexanes to afford N-(1-hydroxy-2-methylpropan-2-yl)quinoline-2-carboxamide as a colorless oil in 91% yield (1.112 g, 4.55 mmol) according to the following reaction
Quantity
866 mg
Type
reactant
Reaction Step One
Quantity
720 μL
Type
reactant
Reaction Step Two
Quantity
752 μL
Type
reactant
Reaction Step Two
Quantity
550 μL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

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